molecular formula C25H25N5O3S B1573897 Tankyrase Inhibitors (TNKS) 22

Tankyrase Inhibitors (TNKS) 22

Cat. No.: B1573897
M. Wt: 475.56
Attention: For research use only. Not for human or veterinary use.
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Description

TNKS enzymes poly-ADP-ribosylate target proteins like AXIN, promoting their degradation and enhancing Wnt signaling, which is often hyperactive in cancers and metabolic disorders . TNKS 22 emerged from molecular docking and dynamics studies targeting the GCK-TNKS complex, a key player in glucose homeostasis and gestational diabetes . It demonstrated high binding affinity (7.1–9.3 kcal/mol) and favorable pharmacokinetic properties, positioning it as a candidate for diabetes and cancer therapy .

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.56

Synonyms

3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-((1r,4r)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl)propanamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Binding Mode Differences

  • Its binding affinity is comparable to XAV939 and IWR-1 but lacks explicit structural classification (e.g., flavone, quinazolinone) .
  • XAV939: A flavone derivative binding to the adenosine subpocket of TNKS via hydrogen bonds with Gly1185 and Ser1188 (TNKS1) and stacking interactions with Tyr1213. IC₅₀ values range from 11–86 nM .
  • IWR-1 : Stabilizes AXIN by inhibiting TNKS, with a distinct binding mode involving interactions with the "D-loop" of TNKS. Its IC₅₀ is ~180 nM .
  • G007-LK/RK-287107: Quinazolinone derivatives with sub-10 nM IC₅₀ values and high selectivity over PARP1/2. RK-287107 shows in vivo efficacy in colorectal cancer models .

Selectivity and Isoform Specificity

  • TNKS 22: No explicit selectivity data for TNKS1 vs. TNKS2 or other PARP family members.
  • CMP40 : Exhibits >10-fold selectivity for TNKS1 over TNKS2 via hydrogen bonding with Gly1196 .
  • Compound 16 (Hybrid Inhibitor) : High selectivity for TNKS1/2 (IC₅₀ = 29 nM and 6.3 nM) over PARP1/2 (>100-fold) due to a unique 1,2,4-triazole-benzimidazolone scaffold .

Pharmacokinetic and ADMET Profiles

  • TNKS 22 : Predicted to comply with Lipinski’s rules, with favorable absorption and low toxicity risks .
  • XAV939 : Poor aqueous solubility and oral bioavailability limit clinical use despite potent in vitro activity .
  • RK-287107 : Demonstrates excellent oral bioavailability in mice and dogs, with a plasma half-life of 5.3 hours and low clearance .
  • Compound 23 (Triazole Derivative) : Inhibits Wnt signaling at 1 μM but shows marginal off-target effects at >10 μM .

In Vitro and In Vivo Efficacy

  • No in vivo data reported .
  • XAV939/WIKI4: Suppresses Wnt signaling in hepatocellular carcinoma (HCC) cells but requires combination therapies for significant tumor regression .
  • RK-287107: Inhibits APC-mutant colorectal cancer growth in xenograft models (70% tumor reduction at 30 mg/kg) .

Clinical Development Status

  • E-7449/G007-LK : In Phase I/II trials for solid tumors .
  • NVP-TNKS656 : Dual-target inhibitor (TNKS1/2 and PI3K) with ongoing preclinical optimization .

Key Comparative Data Tables

Table 1: Biochemical and Cellular Potency

Compound TNKS1 IC₅₀ (nM) TNKS2 IC₅₀ (nM) Wnt IC₅₀ (μM) Selectivity (vs. PARP1/2)
TNKS 22 Not reported Not reported Not reported Not reported
XAV939 11–86 34–120 0.2–1.0 >100-fold
RK-287107 6.3 19 0.05 >1000-fold
G007-LK 7.2 9.8 0.03 >500-fold

Table 2: Pharmacokinetic Properties

Compound Oral Bioavailability (%) Half-Life (h) Clearance (mL/min/kg)
TNKS 22 Predicted high Not reported Not reported
XAV939 <10 2.5 High
RK-287107 58 (mice), 72 (dogs) 5.3 Low
Compound 16 85 (rats) 4.8 Moderate

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